molecular formula C14H18N2O5 B1664333 Acetylalanyltyrosine CAS No. 70529-66-7

Acetylalanyltyrosine

Cat. No.: B1664333
CAS No.: 70529-66-7
M. Wt: 294.3 g/mol
InChI Key: GERBQRKJEQLUQU-UFBFGSQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylalanyltyrosine is a peptide.

Scientific Research Applications

  • Protein Modification and Functional Consequences :

    • Acetyl groups introduced into tyrosyl residues of proteins can lead to significant functional consequences. This process involves acylation, deacetylation, and estimation of O-acetyltyrosyl residues, providing insights into site-specific modifications and understanding of free and buried tyrosyl residues in proteins (Riordan & Vallee, 1967).
  • Enzymatic Digests and Protein Structure :

    • The study of N-acetylseryltyrosine, isolated from enzymic digests of TMV-protein, sheds light on the structure of acetylpeptide and its role in the protein structure. Understanding the location and characteristics of acetyl peptides in proteins is crucial in protein chemistry (Narita, 1958).
  • Acetylation in Cellular Functions :

    • Lysine acetylation, a posttranslational modification, regulates major cellular functions. It's observed in proteins involved in various biological functions and is critical in understanding the regulatory scope of lysine acetylation in cells (Choudhary et al., 2009).
  • Production and Characterization of Dityrosine :

    • The preparation of dityrosine through peroxidase oxidation of tyrosine and N-acetyltyrosine offers insights into the production and identification of dityrosine, an important compound in biochemistry (Amadó, Aeschbach, & Neukom, 1984).
  • Analytical Methods in Parenteral Nutrition :

    • Acetylated amino acids like N-acetyltyrosine (NAT) are used in parenteral nutrition products. Developing analytical methods for the determination of these substances is essential for understanding their stability and solubility in medical applications (Jaworska et al., 2011).
  • Epigenetic Readers of Lysine Acetylation :

    • Lysine acetylation plays a key role in regulating chromatin structure. Understanding how acetylation levels affect the development of diseases and the role of bromodomains in this process is vital for developing therapeutic strategies (Filippakopoulos & Knapp, 2014).

Properties

CAS No.

70529-66-7

Molecular Formula

C14H18N2O5

Molecular Weight

294.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C14H18N2O5/c1-8(15-9(2)17)13(19)16-12(14(20)21)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,17)(H,16,19)(H,20,21)/t8-,12-/m0/s1

InChI Key

GERBQRKJEQLUQU-UFBFGSQYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C

SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acetyl-Ala-Tyr
acetylalanyltyrosine
CH3CO-Ala-Ty

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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